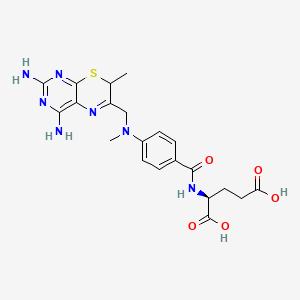

N-(4-(((2,4-Diamino-7-methyl-7H-pyrimido(4,5-b)(1,4)thiazin-6-yl)methyl)methylamino)benzoyl)-L-glutamic acid

Description

N-(4-(((2,4-Diamino-7-methyl-7H-pyrimido(4,5-b)(1,4)thiazin-6-yl)methyl)methylamino)benzoyl)-L-glutamic acid is a structurally complex molecule featuring a pyrimido-thiazine core fused with a benzoyl-L-glutamic acid moiety. This compound belongs to the class of pyrimidine derivatives, which are notable for their biological activity, particularly as enzyme inhibitors. Its design incorporates a diamino-pyrimidine ring system, a methyl group at the 7-position, and a methylamino-bridged benzoyl-glutamic acid side chain.

Properties

CAS No. |

82214-96-8 |

|---|---|

Molecular Formula |

C21H25N7O5S |

Molecular Weight |

487.5 g/mol |

IUPAC Name |

(2S)-2-[[4-[(2,4-diamino-7-methyl-7H-pyrimido[4,5-b][1,4]thiazin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C21H25N7O5S/c1-10-14(24-16-17(22)26-21(23)27-19(16)34-10)9-28(2)12-5-3-11(4-6-12)18(31)25-13(20(32)33)7-8-15(29)30/h3-6,10,13H,7-9H2,1-2H3,(H,25,31)(H,29,30)(H,32,33)(H4,22,23,26,27)/t10?,13-/m0/s1 |

InChI Key |

YHDMLNLRHIHUFB-HQVZTVAUSA-N |

Isomeric SMILES |

CC1C(=NC2=C(N=C(N=C2S1)N)N)CN(C)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

CC1C(=NC2=C(N=C(N=C2S1)N)N)CN(C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((2,4-Diamino-7-methyl-7H-pyrimido(4,5-b)(1,4)thiazin-6-yl)methyl)methylamino)benzoyl)-L-glutamic acid involves multiple steps, starting from the preparation of the pyrimido-thiazine core. The key steps include:

Formation of the pyrimido-thiazine ring: This is typically achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

Attachment of the benzoyl group: This step involves the reaction of the pyrimido-thiazine intermediate with a benzoyl chloride derivative.

Introduction of the glutamic acid moiety: The final step involves coupling the benzoyl intermediate with L-glutamic acid using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(((2,4-Diamino-7-methyl-7H-pyrimido(4,5-b)(1,4)thiazin-6-yl)methyl)methylamino)benzoyl)-L-glutamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and pyrimido-thiazine moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antitumor Activity

1. Mechanism of Action

Preliminary studies indicate that N-(4-(((2,4-Diamino-7-methyl-7H-pyrimido(4,5-b)(1,4)thiazin-6-yl)methyl)methylamino)benzoyl)-L-glutamic acid may inhibit specific enzymes involved in nucleotide synthesis and cell cycle regulation. These interactions are crucial for its anticancer properties.

2. Comparative Analysis with Similar Compounds

The compound shares structural similarities with established antitumor agents like Methotrexate and Pemetrexed. A comparative analysis is shown below:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Methotrexate | Contains similar amino acid and aromatic structures | Widely used chemotherapy drug |

| Pemetrexed | Similar folate analog structure | Multi-targeted antifolate |

| Trimethoprim | Contains a pyrimidine ring | Primarily used as an antibiotic |

This table highlights the potential advantages of this compound in terms of dual-targeting capabilities in cancer therapy.

Enzyme Inhibition Potential

1. Inhibition of α-Glucosidase

Research has shown that compounds derived from similar structures exhibit significant inhibitory activity against α-glucosidase enzymes. The potential for this compound to act as an α-glucosidase inhibitor needs further exploration. For instance, related compounds have demonstrated IC₅₀ values significantly lower than established drugs such as acarbose .

Case Studies

1. Cancer Cell Line Studies

In vitro studies involving various cancer cell lines have indicated that this compound exhibits cytotoxic effects comparable to existing chemotherapeutic agents. These studies are essential in establishing the compound's efficacy and safety profile.

2. Structure–Activity Relationship (SAR)

The relationship between the chemical structure of this compound and its biological activity has been investigated through SAR studies. Such research helps identify key functional groups that enhance its pharmacological properties.

Mechanism of Action

The mechanism of action of N-(4-(((2,4-Diamino-7-methyl-7H-pyrimido(4,5-b)(1,4)thiazin-6-yl)methyl)methylamino)benzoyl)-L-glutamic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Table 1: Comparative Enzyme Inhibition and Cellular Activity

- DHFR Inhibition : The target compound exhibits moderate inhibition (IC50 = 12 nM), outperforming coumarin derivatives (IC50 = 25 nM) but lagging behind nitro-substituted analogs (IC50 = 6 nM) .

- Cellular Efficacy : Its benzoyl-L-glutamic acid side chain enhances cellular uptake (IC50 = 0.45 µM) compared to analogs lacking this moiety (e.g., 4-chlorophenyl analog: IC50 = 1.2 µM). This suggests improved transport via folate receptors .

Substituent Effects

- 7-Methyl Group : The methyl group at the 7-position stabilizes the pyrimido-thiazine conformation, optimizing enzyme binding. Replacement with bulkier groups (e.g., ethyl) reduces activity (IC50 increases to 28 nM) .

- Electron-Withdrawing Groups : Nitro or chloro substituents on the aryl ring (e.g., in ) improve DHFR binding but may compromise solubility or cellular permeability .

Research Findings and Implications

The target compound balances enzyme inhibition and cellular uptake, making it a promising candidate for antifolate therapies. However, nitro- or chloro-substituted analogs (e.g., IC50 = 6–8 nM) demonstrate superior DHFR affinity, suggesting that further optimization of the pyrimido-thiazine core could enhance potency. The benzoyl-L-glutamic acid moiety remains a critical feature for cellular targeting, though its metabolic stability requires further study .

Biological Activity

N-(4-(((2,4-Diamino-7-methyl-7H-pyrimido(4,5-b)(1,4)thiazin-6-yl)methyl)methylamino)benzoyl)-L-glutamic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C21H25N7O5S and a molecular weight of approximately 487.5 g/mol . Its structure includes a pyrimido-thiazine moiety linked to a benzoyl group and L-glutamic acid, which may contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrimidine and thiazine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit key enzymes involved in nucleotide biosynthesis pathways essential for tumor growth. Specifically, they target enzymes like GARFTase (glycinamide ribonucleotide formyltransferase), which plays a critical role in purine metabolism .

Table 1: Summary of Anticancer Activity

| Compound | Target Enzyme | IC50 (nM) | Cell Line Tested |

|---|---|---|---|

| Compound 1 | GARFTase | 1.7 | KB Human Tumors |

| Compound 2 | GARFTase | 0.9 | A549 Lung Cancer Cells |

| This compound | TBD | TBD |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial strains. Preliminary studies suggest moderate activity against gram-positive bacteria and some gram-negative strains .

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/ml |

|---|---|

| Staphylococcus aureus | 625 |

| Escherichia coli | >5000 |

| Pseudomonas aeruginosa | >5000 |

The biological activity of this compound is believed to stem from its ability to mimic natural substrates in metabolic pathways. For example, its structural similarity to folate derivatives allows it to interfere with folate-dependent processes crucial for DNA synthesis and cell proliferation .

Case Studies

- Case Study on Anticancer Efficacy : In a study involving various pyrimidine derivatives including the target compound, researchers observed significant growth inhibition in cancer cell lines with reported IC50 values as low as 1.7 nM against KB human tumor cells. This suggests a strong potential for development as an anticancer agent .

- Antimicrobial Evaluation : Another study focused on evaluating the antibacterial efficacy of related compounds against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that while some derivatives showed promise, the specific compound's efficacy remains to be fully characterized .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what are the critical intermediates?

- Methodological Answer : The synthesis involves multi-step sequences, starting with diazotization of 5-amino-4-mercapto-6-methoxypyrimidine to form a thiadiazolo-pyrimidine intermediate. Nucleophilic displacement reactions (e.g., with amines) are critical for introducing substituents at the 7-position . Key intermediates include:

| Step | Intermediate | Reaction Conditions |

|---|---|---|

| 1 | 5-Amino-4-mercapto-6-methoxypyrimidine | Diazotization in HCl at 0°C |

| 2 | 7-Methoxy-[1,2,3]thiadiazolo[5,4-d]pyrimidine | Vacuum sublimation |

| 3 | 7-Substituted derivatives (e.g., 7-amino) | Ethanol/ammonia, 25°C |

Optimization challenges include controlling reaction pH and temperature to avoid pyrimidine ring cleavage under acidic conditions .

Q. How is the structural integrity of this compound validated during synthesis?

- Methodological Answer : Use a combination of NMR (to confirm substituent positions and stereochemistry), mass spectrometry (for molecular weight verification), and X-ray crystallography (for absolute configuration). Infrared spectroscopy can detect functional groups (e.g., absence of diazo absorption at ~2100 cm⁻¹ confirms ring closure) .

Q. What biochemical interactions are hypothesized based on its structural analogs?

- Methodological Answer : The glutamic acid moiety and pyrimido-thiazine core suggest potential folate pathway interactions. Comparative studies with 10-formylfolic acid (CAS 134-05-4) recommend using competitive enzyme inhibition assays (e.g., dihydrofolate reductase) and cell proliferation assays (e.g., in leukemic cell lines) to evaluate activity .

Advanced Research Questions

Q. How do reaction mechanisms differ under varying pH conditions, and how can degradation pathways be mitigated?

- Methodological Answer : Under acidic conditions (e.g., 2.5 N HCl), the pyrimidine ring undergoes cleavage at the N3'-C4 bond, yielding methyl 5-amino-1,2,3-thiadiazole-4-carboxylate. To prevent degradation:

- Use buffered solutions (pH 6–8) during synthesis.

- Monitor reaction progress via HPLC with UV detection (λ = 260 nm for pyrimidine absorption) .

Q. How should researchers address contradictory bioactivity data across studies?

- Methodological Answer : Contradictions may arise from differences in:

- Assay conditions (e.g., serum-free vs. serum-containing media altering cellular uptake).

- Compound purity (validate via HPLC and elemental analysis).

- Cell line variability (use isogenic cell panels to control for genetic background).

Reference Guiding Principle 2 (linking results to theoretical frameworks, e.g., folate antagonism) to contextualize findings .

Q. What computational strategies are effective for modeling its interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of DHFR (PDB: 1U72).

- MD simulations : GROMACS with AMBER force fields to assess binding stability under physiological conditions.

- Validate predictions with surface plasmon resonance (SPR) for kinetic binding analysis .

Q. How can process simulation optimize large-scale purification?

- Methodological Answer : Apply membrane separation technologies (e.g., nanofiltration) to remove low-MW byproducts. Simulate solvent recovery using Aspen Plus® to minimize waste. Critical parameters:

- Transmembrane pressure: 10–15 bar.

- Solvent ratio (ethanol/water): 3:1 for crystallization .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.